molecular formula C15H7F9N2O B2768071 2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 1092343-95-7

2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2768071
CAS No.: 1092343-95-7
M. Wt: 402.22
InChI Key: BBDYPPRKVDRVIK-UHFFFAOYSA-N
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Description

2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a synthetic organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which significantly influence the compound’s chemical behavior and applications. The compound’s structure includes a pyridine ring substituted at the 2 and 6 positions with trifluoromethyl groups and a carboxamide group attached to a phenyl ring also bearing a trifluoromethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of trifluoromethyl groups through nucleophilic substitution or radical trifluoromethylation reactions. The carboxamide group is then introduced via amidation reactions.

    Pyridine Ring Formation: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors such as β-diketones or β-ketoesters.

    Amidation: The final step involves the reaction of the trifluoromethylated pyridine with 3-(trifluoromethyl)aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, although the presence of trifluoromethyl groups generally imparts resistance to oxidation.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at positions adjacent to the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl groups.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(trifluoromethyl)pyridine: Lacks the carboxamide and phenyl groups, making it less versatile in biological applications.

    N-(3-trifluoromethylphenyl)pyridine-4-carboxamide: Similar structure but without the additional trifluoromethyl groups on the pyridine ring, affecting its chemical properties and reactivity.

Uniqueness

2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its electron-withdrawing capability, lipophilicity, and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals where such characteristics are desirable.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications

Properties

IUPAC Name

2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F9N2O/c16-13(17,18)8-2-1-3-9(6-8)25-12(27)7-4-10(14(19,20)21)26-11(5-7)15(22,23)24/h1-6H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDYPPRKVDRVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F9N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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